Cyclopentanesulfonyl chloride Cyclopentanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 26394-17-2
VCID: VC2011893
InChI: InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
SMILES: C1CCC(C1)S(=O)(=O)Cl
Molecular Formula: C5H9ClO2S
Molecular Weight: 168.64 g/mol

Cyclopentanesulfonyl chloride

CAS No.: 26394-17-2

Cat. No.: VC2011893

Molecular Formula: C5H9ClO2S

Molecular Weight: 168.64 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanesulfonyl chloride - 26394-17-2

Specification

CAS No. 26394-17-2
Molecular Formula C5H9ClO2S
Molecular Weight 168.64 g/mol
IUPAC Name cyclopentanesulfonyl chloride
Standard InChI InChI=1S/C5H9ClO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2
Standard InChI Key HZVKYZHPDGEECE-UHFFFAOYSA-N
SMILES C1CCC(C1)S(=O)(=O)Cl
Canonical SMILES C1CCC(C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Identification

Cyclopentanesulfonyl chloride (C₅H₉ClO₂S) is an organosulfur compound with a molecular weight of 168.64 g/mol. Its structure consists of a cyclopentane ring with a sulfonyl chloride (-SO₂Cl) functional group attached . This configuration provides the molecule with distinctive chemical reactivity that makes it useful in various synthetic pathways.

Chemical Identifiers

The compound's identification parameters are summarized in the following table:

ParameterValue
Common NameCyclopentanesulfonyl chloride
CAS Number26394-17-2
Molecular FormulaC₅H₉ClO₂S
SynonymsCyclopentanesulphonyl chloride, Cyclopentylsulfonyl chloride
European Community (EC) Number627-911-1

Physical Properties

Cyclopentanesulfonyl chloride exhibits the following physical and chemical properties:

PropertyValue
Physical StateLiquid
ColorPale to dark brown
Boiling Point99°C at 7mm Hg
Density1.279 g/mL at 25°C
Refractive Indexn₂₀/D 1.4918
Flash Point>230°F
SensitivityMoisture sensitive

These physical properties are essential considerations for researchers working with this compound, particularly its moisture sensitivity which necessitates careful handling procedures .

Synthesis Methods

Reed Reaction

One of the primary methods for synthesizing cyclopentanesulfonyl chloride is the Reed reaction, a photochemical process involving the reaction of sulfur dioxide and chlorine with cyclopentane. This reaction is represented by the equation:

R-H + SO₂ + Cl₂ → R-SO₂Cl + HCl

The reaction requires strong illumination with short-wavelength visible or ultraviolet light. The products typically include some chloroalkanes and polysulfonated material in addition to the desired sulfonyl chloride, with higher temperatures favoring chlorination .

Alternative Synthesis Methods

Applications and Uses

Cyclopentanesulfonyl chloride serves as a key reagent in organic synthesis with diverse applications across multiple research domains.

Synthetic Chemistry Applications

The compound is widely utilized as a versatile reagent for the synthesis of sulfonamides, which are important in pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group readily undergoes nucleophilic substitution reactions, making it valuable for introducing sulfonyl functionality into various molecular frameworks .

Pharmaceutical Development

In pharmaceutical research, cyclopentanesulfonyl chloride is used in the preparation of various drug intermediates, enhancing the efficiency of drug formulation processes. The cyclopentane ring provides a rigid structural element that can influence the three-dimensional orientation of pharmacophores, potentially affecting biological activity .

Bioconjugation Techniques

The compound plays a crucial role in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutics, where specific targeting or immobilization of biomolecules is required .

Polymer Chemistry

In polymer science, cyclopentanesulfonyl chloride is employed in modifying polymer properties, leading to materials with improved performance in coatings and adhesives. The incorporation of sulfonyl groups can alter the polarity, solubility, and thermal properties of polymers .

Analytical Chemistry

Cyclopentanesulfonyl chloride is utilized in the derivatization of compounds for improved detection and analysis in chromatographic techniques. This application makes it easier to identify and quantify substances that might otherwise be difficult to detect using standard analytical methods .

Related Compounds and Derivatives

Several structurally related compounds have been developed based on the cyclopentane sulfonyl chloride scaffold, each with specialized applications.

Fluorinated Derivatives

3-Fluorocyclopentane-1-sulfonyl chloride (C₅H₈ClFO₂S, CAS 1309433-76-8) represents an important fluorinated derivative with enhanced metabolic stability. The incorporation of fluorine at the 3-position of the cyclopentane ring confers unique properties valuable in pharmaceutical development .

The synthesis of this fluorinated derivative typically involves several key steps, potentially utilizing continuous flow processes in industrial settings to enhance safety and control over reaction conditions. Microreactors can facilitate efficient and scalable synthesis, allowing for precise temperature and pressure management during the reactions.

Methylated Derivatives

2-Methylcyclopentane-1-sulfonyl chloride (C₆H₁₁ClO₂S, CAS 1495792-59-0) is another important structural analog featuring a methyl substituent on the cyclopentane ring. This compound serves as a precursor in various organic syntheses and demonstrates reactivity patterns similar to the parent compound but with modified steric properties.

Structural Applications in Medicinal Chemistry

Cyclopentane-based structures have found interesting applications in medicinal chemistry. For instance, cyclopentane-1,3-dione has been identified as a novel isostere for the carboxylic acid functional group. Studies have demonstrated that the cyclopentane-1,3-dione moiety has pKa values typically in the range of carboxylic acids, making it a valuable alternative in drug design where carboxylic acid replacements are sought .

Derivatives of cyclopentane-1,3-dione have been synthesized and evaluated in both functional and radioligand-binding assays, with some compounds exhibiting nanomolar IC₅₀ and Kd values similar to reference compounds. This demonstrates the utility of cyclopentane scaffolds in developing bioactive molecules .

Hazard CategoryClassification
Hazard CodesC (Corrosive), Xi (Irritant)
Risk Statements34 (Causes burns)
Safety Statements26-36/37/39-45
UN ClassificationUN 3265 8/PG 2
WGK Germany3 (Severe hazard to waters)

GHS Hazard and Precautionary Statements

The GHS classification provides specific hazard and precautionary statements for handling this compound:

TypeStatements
Signal WordDanger
Hazard StatementsH314: Causes severe skin burns and eye damage
Precautionary StatementsP280: Wear protective gloves/protective clothing/eye protection/face protection.
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P363: Wash contaminated clothing before reuse.
P405: Store locked up.

These safety classifications emphasize the corrosive nature of cyclopentanesulfonyl chloride and the need for appropriate protective measures when handling this compound .

SupplierProduct NumberPurityPackage SizePrice
Sigma-Aldrich65660790%1g$113

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